2-(4-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
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Description
2-(4-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C19H24FN5O4S and its molecular weight is 437.49. The purity is usually 95%.
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Biological Activity
The compound 2-(4-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H24FN5O3S, with a molecular weight of approximately 421.49 g/mol. The structure features a fluorophenoxy group, a piperazine moiety, and a sulfonamide linkage, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, pyrimidine derivatives have been shown to act as potent inhibitors against various cancer cell lines. The introduction of specific substituents, such as the fluorophenyl group in this compound, has been linked to enhanced potency against cancer targets.
Table 1: Antitumor Activity of Related Compounds
Compound Name | IC50 (μM) | Cancer Cell Line |
---|---|---|
Compound A | 0.0312 | PLK4 Inhibition |
Compound B | 0.0067 | PLK4 Inhibition |
This compound | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning α-l-fucosidases, which are crucial in glycan metabolism. Structure-activity relationship studies suggest that the fluorine atom significantly enhances the compound's inhibitory potency.
Table 2: Enzyme Inhibition Potency
Study on Structural Modifications
A study focused on the modification of piperazine and pyrimidine structures revealed that specific substitutions could lead to improved binding affinity and selectivity towards target enzymes. For example, compounds with a sulfonamide group showed enhanced interaction with the active sites of kinases involved in cancer progression.
Mechanistic Insights
In vitro assays demonstrated that the compound induces apoptosis in cancer cells through caspase activation pathways. Mechanistic studies indicated cell cycle arrest at the G2/M phase, suggesting that it may disrupt mitotic processes critical for tumor growth.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O4S/c20-16-3-5-17(6-4-16)29-15-18(26)21-9-2-14-30(27,28)25-12-10-24(11-13-25)19-22-7-1-8-23-19/h1,3-8H,2,9-15H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBVHKNAWZKVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.